molecular formula C14H9ClFNOS2 B6010167 3-chloro-4-fluoro-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide

Cat. No. B6010167
M. Wt: 325.8 g/mol
InChI Key: GFSQOUYZAYUEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide is a compound that belongs to the class of benzothiophene derivatives. It has been found to exhibit potent antitumor activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that the compound inhibits the activity of tubulin, a protein involved in cell division. This leads to the disruption of microtubule formation and ultimately results in cell death.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt microtubule formation. In addition, it has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-4-fluoro-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential.

Future Directions

There are several future directions for research on 3-chloro-4-fluoro-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide. One direction is to further explore its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, there is a need to optimize the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with 2-thienylacetonitrile in the presence of sodium hydride and DMF. The resulting intermediate is then reacted with 2-mercaptobenzoic acid in the presence of triethylamine and EDCI to yield the final product.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its antitumor activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to induce apoptosis and inhibit cell proliferation.

properties

IUPAC Name

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNOS2/c15-12-11-9(16)4-1-5-10(11)20-13(12)14(18)17-7-8-3-2-6-19-8/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSQOUYZAYUEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.